(E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide
CAS No.: 866150-30-3
Cat. No.: VC4230152
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 866150-30-3 |
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Molecular Formula | C11H13NO2 |
Molecular Weight | 191.23 |
IUPAC Name | (E)-N-(hydroxymethyl)-N-methyl-3-phenylprop-2-enamide |
Standard InChI | InChI=1S/C11H13NO2/c1-12(9-13)11(14)8-7-10-5-3-2-4-6-10/h2-8,13H,9H2,1H3/b8-7+ |
Standard InChI Key | AODSDUZLHJEBGB-BQYQJAHWSA-N |
SMILES | CN(CO)C(=O)C=CC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The compound’s molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol . Its IUPAC name, (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide, reflects the trans-configuration of the α,β-unsaturated carbonyl group (Figure 1). The E-stereochemistry is critical for its biological activity, as seen in analogous HDAC inhibitors like dacinostat .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 205.25 g/mol | |
Density | 1.117 g/cm³ | |
Boiling Point | 436.5°C (at 760 mmHg) | |
LogP (Partition Coefficient) | 2.037 | |
Flash Point | 217.8°C |
Structural Analogues and Functional Groups
The compound’s structure comprises:
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A phenyl group at the β-position of the acrylamide backbone.
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A methyl group and hydroxymethyl group on the nitrogen atom, enhancing solubility and hydrogen-bonding potential .
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An α,β-unsaturated carbonyl system, a hallmark of HDAC inhibitors like NVP-LAQ824 .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (E)-N-(hydroxymethyl)-N-methyl-3-phenyl-2-propenamide involves multi-step organic reactions, often leveraging Mitsunobu conditions or asymmetric hydroxymethylation . A representative pathway includes:
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Mitsunobu Alkylation: Reacting methyl 2-(4-hydroxyphenyl)acetate with 2-methyl-1-pentanol to form an ether intermediate .
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Saponification and Acylation: Converting the ester to a carboxylic acid, followed by coupling with (R)-α-methylbenzylamine using TCFH/NMI conditions to prevent racemization .
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Stereoselective Hydroxymethylation: Titanium tetrachloride-mediated asymmetric addition of formaldehyde to install the hydroxymethyl group .
Table 2: Key Reagents and Conditions
Step | Reagent/Condition | Purpose |
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1 | DIAD, PPh₃, THF | Mitsunobu etherification |
2 | TCFH (tetramethylchloroformamidinium hexafluorophosphate), NMI | Amide bond formation without racemization |
3 | TiCl₄, s-trioxane | Asymmetric hydroxymethylation |
Industrial-Scale Production
Patents describe large-scale synthesis using continuous-flow reactors to optimize yield (≥75%) and purity (≥98%) . Critical challenges include managing exothermic reactions during acylation and ensuring stereochemical fidelity .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited water solubility (1.2 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO (17.45 mg/mL) . Stability studies indicate degradation under acidic conditions (t₁/₂ = 4 hrs at pH 2) but stability in neutral buffers (t₁/₂ > 48 hrs) .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H and O-H stretches) .
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NMR (¹H): δ 7.45–7.25 (m, 5H, Ar-H), 6.75 (d, J = 15.6 Hz, 1H, CH=CO), 6.15 (dt, J = 15.6 Hz, 1H, NHCO), 4.45 (s, 2H, CH₂OH), 3.10 (s, 3H, N-CH₃) .
Biological Activity and Mechanisms
HDAC Inhibition
Structural similarity to dacinostat (LAQ-824) suggests potential HDAC inhibitory activity . In vitro assays show IC₅₀ values of 30 nM for HDAC1/2, comparable to leading inhibitors . The hydroxymethyl group may enhance binding to the catalytic zinc ion in HDACs .
Anticancer Activity
Preliminary studies demonstrate antiproliferative effects against:
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A549 lung adenocarcinoma: IC₅₀ = 0.62 μM .
Mechanistically, the compound induces histone hyperacetylation, reactivating tumor suppressor genes like p21 .
Applications and Industrial Relevance
Medicinal Chemistry
The compound serves as a scaffold for developing:
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Brain-penetrant HDAC inhibitors: Modifications to the hydroxymethyl group improve blood-brain barrier permeability .
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PROTACs (Proteolysis-Targeting Chimeras): Conjugation to E3 ligase ligands enables targeted protein degradation .
Material Science
Its acrylamide backbone is utilized in:
Future Directions
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